molecular formula C20H36O3 B12296451 Erythroxytriol P

Erythroxytriol P

Cat. No.: B12296451
M. Wt: 324.5 g/mol
InChI Key: OBDGLMHTEAXTDJ-UHFFFAOYSA-N
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Preparation Methods

Erythroxytriol P is typically isolated from natural sources such as the herbs of Sapium discolor . The preparation involves a series of chemical reactions and purification steps. The specific synthetic routes and reaction conditions can vary, but they generally include extraction, chromatography, and crystallization . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Chemical Reactions Analysis

Erythroxytriol P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Comparison with Similar Compounds

Erythroxytriol P is structurally similar to other diterpenoids, such as Kirenol and Darutigenol . it has unique features that distinguish it from these compounds. For example, this compound has a specific arrangement of hydroxyl groups that contribute to its distinct biological activities . Similar compounds include:

  • Kirenol (CAS#52659-56-0)
  • 9-Hydroxydarutigenol (CAS#1188282-00-9)
  • 7-Hydroxydarutigenol (CAS#1188281-99-3)
  • Darutigenol (CAS#5940-00-1)
  • Darutoside (CAS#59219-65-7)
  • 16-O-Acetyldarutigenol (CAS#1188282-01-0)
  • Hythiemoside A (CAS#853267-91-1)
  • Hythiemoside B (CAS#853267-90-0)
  • 15,16-Di-O-acetyldarutoside (CAS#1188282-02-1)
  • ent-14,16-Epoxy-8-pimarene-3,15-diol (CAS#1188281-98-2) .

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

1-(8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl)ethane-1,2-diol

InChI

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3

InChI Key

OBDGLMHTEAXTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C

Origin of Product

United States

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